5-Bromo-2-methoxy-4-methylbenzoic acid

Vue d'ensemble

Description

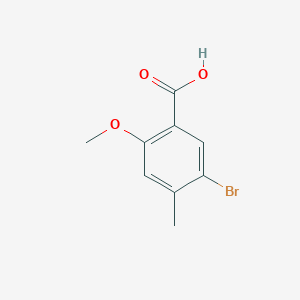

5-Bromo-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-methylbenzoic acid typically involves the bromination of 2-methoxy-4-methylbenzoic acid. The process can be summarized as follows:

Starting Material: 2-methoxy-4-methylbenzoic acid.

Bromination: The starting material is treated with bromine in the presence of a solvent such as acetic acid.

Isolation: The reaction mixture is then poured into cold water, and the pH is adjusted to neutral using sodium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves:

Large-scale Bromination: Using larger quantities of 2-methoxy-4-methylbenzoic acid and bromine.

Efficient Isolation: Employing continuous extraction and purification techniques to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydroxide or thionyl chloride.

Esterification: The carboxylic acid group can be esterified to form esters using alcohols and acid catalysts.

Common Reagents and Conditions

Sodium Hydroxide: Used in substitution reactions to replace the bromine atom.

Thionyl Chloride: Converts the carboxylic acid group to an acyl chloride, which can further react to form amides or esters.

Major Products

Substituted Benzoic Acids: Formed by replacing the bromine atom with other functional groups.

Esters and Amides: Formed by reacting the carboxylic acid group with alcohols or amines.

Applications De Recherche Scientifique

5-Bromo-2-methoxy-4-methylbenzoic acid is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis to create more complex molecules.

Biology: In the study of enzyme inhibitors and other biochemical pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxy-4-methylbenzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved vary based on the context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxy-2-methylbenzoic acid: A positional isomer with similar chemical properties.

5-Bromo-2-chloro-4-methoxybenzoic acid: Another derivative with additional chlorine substitution.

Uniqueness

5-Bromo-2-methoxy-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

5-Bromo-2-methoxy-4-methylbenzoic acid (C9H9BrO3) is an aromatic compound notable for its unique substituent arrangement, which influences its biological activity and reactivity. This article explores the compound's biological effects, mechanisms of action, and potential applications in scientific research and medicine.

Chemical Structure and Properties

This compound features a bromine atom, a methoxy group, and a methyl group attached to a benzoic acid backbone. Its molecular weight is approximately 229.07 g/mol. The presence of these functional groups can significantly affect its biological interactions.

Mode of Action

This compound is believed to act primarily through enzyme modulation. It can influence various biochemical pathways by interacting with enzymes involved in metabolic processes, potentially leading to changes in gene expression and cellular signaling pathways.

Biochemical Pathways

Research indicates that this compound may participate in multiple biochemical reactions, including:

- Nucleophilic Substitution : Similar to other benzylic halides, it may undergo SN1 or SN2 reactions depending on the conditions.

- Free Radical Reactions : The compound can form reactive intermediates that interact with other biomolecules, potentially affecting cellular metabolism and function.

Enzyme Inhibition

The compound has been reported to interact with enzymes related to the synthesis of urolithin derivatives, which are known for their health benefits, including anti-inflammatory and antioxidant effects. This interaction may lead to the inhibition or activation of specific metabolic pathways.

Research Applications

This compound is utilized in several research domains:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Pharmaceutical Development : The compound is being investigated as an intermediate in the synthesis of therapeutic agents, particularly in the context of diabetes treatment through SGLT2 inhibitors .

- Biological Studies : Researchers study its effects on cellular processes and enzyme activity to understand better its potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-methylbenzoic acid | Bromine at position 5; methyl group at position 2 | Higher reactivity due to less steric hindrance |

| 4-Bromo-3-methylbenzoic acid | Bromine at position 4; methyl group at position 3 | Different regioselectivity affecting biological activity |

| 3-Methoxybenzoic acid | Methoxy group at position 3; no bromine | Lacks halogen substitution, altering reactivity |

| 5-Chloro-2-methoxybenzoic acid | Chlorine instead of bromine | Potentially different biological interactions due to halogen type |

The unique arrangement of substituents in this compound contributes to its distinct chemical behavior and biological activity compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study involving structurally similar compounds indicated that certain derivatives exhibited significant antibacterial properties against Staphylococcus aureus and other pathogens. While specific data on this compound's activity are still emerging, it suggests a potential for further exploration in this area .

- Enzyme Interaction Analysis : Research has shown that compounds with methoxy and carboxylic acid groups can modulate enzyme activity. This has implications for drug development targeting metabolic pathways associated with diseases such as diabetes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-methoxy-4-methylbenzoic acid, and how can purity be validated?

- Methodology :

- Synthesis : Start with a substituted benzoic acid precursor (e.g., 2-methoxy-4-methylbenzoic acid). Bromination can be achieved using electrophilic aromatic substitution with Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For regioselectivity, steric and electronic directing effects of the methoxy and methyl groups must be considered .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Validation : Confirm purity via HPLC (≥98%) and characterize using -/-NMR (to verify substitution pattern) and HRMS (to confirm molecular ion peaks). Compare experimental data with computational predictions (e.g., Gaussian DFT) for consistency .

Q. How to distinguish this compound from its structural isomers using spectroscopic methods?

- Methodology :

- NMR Analysis : The methyl group at position 4 appears as a singlet (~δ 2.3 ppm), while the methoxy group at position 2 resonates as a singlet (~δ 3.9 ppm). Adjacent substituents split aromatic protons into distinct doublets or triplets .

- Mass Spectrometry : HRMS (EI) should show a molecular ion at m/z 259.984 (CHBrO), with fragmentation patterns reflecting loss of CO (44 Da) or Br (79.9 Da).

- IR Spectroscopy : Look for carboxylic acid O-H stretch (~2500-3000 cm), C=O stretch (~1680 cm), and C-Br stretch (~600 cm) .

Advanced Research Questions

Q. How to optimize reaction conditions to minimize de-bromination or demethylation byproducts during synthesis?

- Methodology :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or demethylated derivatives). For bromine retention, avoid strong reducing agents and high temperatures.

- Catalyst Screening : Test Lewis acids (e.g., FeCl vs. AlCl) for bromination efficiency. Lower reaction temperatures (0–5°C) may suppress demethylation .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to optimize time and reagent stoichiometry .

Q. How to resolve discrepancies between experimental and computational -NMR chemical shifts?

- Methodology :

- Computational Refinement : Recalculate shifts using solvent-polarizable continuum models (e.g., PCM for DMSO-d) in software like Gaussian or ADF. Include relativistic effects for bromine .

- Experimental Validation : Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns. Cross-check with crystallographic data (if available) to validate spatial arrangement .

Q. What are the challenges in crystallizing this compound, and how can SHELX refine its structure?

- Methodology :

- Crystallization : Use slow evaporation from a DCM/hexane mixture. Heavy bromine atoms may enhance X-ray diffraction but require high-resolution data (≤0.8 Å) for accurate refinement.

- SHELX Refinement : Employ SHELXL for least-squares refinement. Address disorder in the methyl/methoxy groups using PART instructions. Validate via R-factor (<5%) and residual density maps .

Q. How does the compound behave under oxidative or thermal stress, and what degradation markers should be monitored?

- Methodology :

- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH, 1 week) or HO (3% w/v). Analyze via UPLC-QTOF to detect degradation products (e.g., quinone derivatives from methoxy oxidation).

- Stability Markers : Track loss of parent compound and formation of brominated aromatics (via GC-MS) or carboxylic acid derivatives .

Application-Oriented Questions

Q. How can this compound serve as a building block in medicinal chemistry?

- Methodology :

- Derivatization : Couple the carboxylic acid with amines (EDC/HOBt) to form amides or reduce to alcohols (LiAlH) for further functionalization.

- SAR Studies : Use the bromine atom for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. The methyl and methoxy groups can modulate lipophilicity and bioavailability .

Q. What strategies mitigate halogen-bonding interference in crystallographic studies of brominated benzoic acids?

- Methodology :

Propriétés

IUPAC Name |

5-bromo-2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSRUIYBQNPWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595589 | |

| Record name | 5-Bromo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90326-61-7 | |

| Record name | 5-Bromo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxy-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.